Omipalisib
Overview
Description
It has been extensively studied for its potential therapeutic applications in various types of cancer, including solid tumors and hematological malignancies . Omipalisib is particularly noted for its ability to inhibit both PI3K and mTOR pathways, which are crucial for cell growth, proliferation, and survival .
Mechanism of Action
Target of Action
Omipalisib, also known as GSK2126458, is a highly selective and potent inhibitor of phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR) . These are the primary targets of this compound. PI3K and mTOR are key components of the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival .
Mode of Action
This compound acts by inhibiting the PI3K/AKT/mTOR signaling pathway . It binds to the catalytic subunits of PI3K and mTOR, blocking their activity . This inhibition disrupts the signaling pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound . This pathway is involved in a wide range of cellular processes important for cell growth, cell proliferation, cell survival, and autophagy . By inhibiting this pathway, this compound can disrupt these processes, leading to anti-tumor effects .
Pharmacokinetics
A study conducted on subjects with idiopathic pulmonary fibrosis (ipf) showed that this compound was dosed at 025 mg, 1 mg, and 2 mg twice daily for 8 days . The pharmacokinetic analysis demonstrated that exposure in the blood predicts lung exposure .
Result of Action
This compound has shown anti-tumor effects in several types of cancers . In vitro exposure of cancer cell lines to this compound resulted in a dose and time-dependent decrease in viable cells . Furthermore, this compound has been reported to suppress mitochondrial respiration and biogenesis, and downregulate several genes associated with amino acid metabolism .
Action Environment
The action of this compound can be influenced by environmental factors such as ionizing radiation and chemotherapeutic agents . For instance, this compound has been found to increase the sensitivity of cancer cells to ionizing radiation by suppressing the non-homologous end joining (NHEJ) pathway, a predominant pathway for the repair of DNA double-strand breaks .
Biochemical Analysis
Biochemical Properties
Omipalisib interacts with the PI3K/Akt/mTOR pathway, which is hyperactivated in more than 50% of acute myeloid leukemia (AML) patients . This interaction is induced by tonic B-cell receptor signaling and increased expression of Myc induced microRNAs .
Cellular Effects
This compound has a significant anti-proliferative effect on AML cell lines with varied genetic backgrounds . It inhibits PI3K/AKT/mTOR signaling, induces cell cycle arrest at the G0/G1 phase, and suppresses mitochondrial respiration and biogenesis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the phosphorylation of DNA-dependent protein kinase catalytic subunit induced by ionizing radiation and doxorubicin, leading to the suppression of the non-homologous end joining (NHEJ) pathway .
Temporal Effects in Laboratory Settings
It has been identified as an efficient sensitizer for DNA damage–induced cell death in vitro .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not yet fully documented, in vivo experiments have revealed that this compound significantly inhibits tumor growth and prolongs mouse survival without weight loss .
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR signaling pathway, a critical metabolic pathway in cell proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Omipalisib involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Omipalisib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Omipalisib has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of PI3K/mTOR pathways in various cancer cell lines, including Burkitt lymphoma and acute myeloid leukemia
Radiotherapy Sensitization: This compound has been shown to sensitize cancer cells to radiotherapy by inhibiting DNA repair mechanisms.
Chemotherapy Sensitization: It enhances the efficacy of chemotherapeutic agents by suppressing non-homologous end joining, a DNA repair pathway.
Fibrosis Research: This compound is also being investigated for its potential to treat idiopathic pulmonary fibrosis.
Comparison with Similar Compounds
Similar Compounds
Idelalisib: A PI3K-delta isoform specific inhibitor used in the treatment of indolent B-cell lymphomas.
Dactolisib: Another dual PI3K/mTOR inhibitor with similar applications in cancer research.
Gedatolisib: A dual PI3K/mTOR inhibitor that enhances radiosensitivity in cancer cells.
Uniqueness of Omipalisib
This compound is unique due to its potent dual inhibition of both PI3K and mTOR pathways, making it highly effective in targeting cancer cells with hyperactivated PI3K/mTOR signaling. Its ability to sensitize cancer cells to both radiotherapy and chemotherapy further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBJSGAELGCMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148604 | |
Record name | GSK-2126458 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086062-66-9 | |
Record name | Omipalisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086062-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omipalisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086062669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omipalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2126458 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin-6-yl]pyridin-3-yl}benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMIPALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8F5A3NA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.